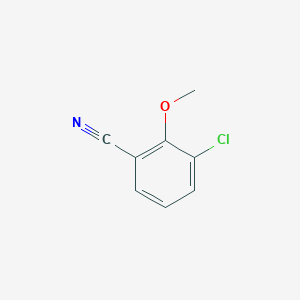

3-Chloro-2-methoxybenzonitrile

Description

3-Chloro-2-methoxybenzonitrile is a substituted benzonitrile derivative characterized by a benzene ring functionalized with a chlorine atom at position 3, a methoxy group (-OCH₃) at position 2, and a nitrile (-CN) group at position 1 (ortho to methoxy). Its molecular formula is C₈H₆ClNO, with a molecular weight of 167.59 g/mol (calculated based on atomic masses: Cl = 35.45, C = 12.01, H = 1.01, N = 14.01, O = 16.00). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its electron-withdrawing nitrile and electron-donating methoxy groups enable tailored reactivity in cross-coupling or substitution reactions .

Properties

IUPAC Name |

3-chloro-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBDQIYXXXYFQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306760 | |

| Record name | 3-Chloro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725718-12-7 | |

| Record name | 3-Chloro-2-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725718-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid Chloride to Amide to Nitrile Route

Synthesis of 3-Chloro-2-methoxybenzoic Acid

The synthesis begins with 2-methoxybenzoic acid, where chlorination introduces the chloro group at position 3. While direct electrophilic chlorination faces regioselectivity challenges due to competing directing effects of the methoxy (-OCH₃) and carboxylic acid (-COOH) groups, esterification of the carboxylic acid prior to chlorination improves selectivity. For example, methyl 2-methoxybenzoate undergoes chlorination with sulfuryl chloride (SO₂Cl₂) in the presence of anhydrous AlCl₃, yielding methyl 3-chloro-2-methoxybenzoate. Subsequent hydrolysis with aqueous NaOH regenerates 3-chloro-2-methoxybenzoic acid.

Key Reaction Conditions:

- Esterification : 2-methoxybenzoic acid, methanol, H₂SO₄ (catalytic), reflux (6 h).

- Chlorination : Methyl 2-methoxybenzoate, SO₂Cl₂ (1.2 eq), AlCl₃ (1.5 eq), DCM, 0°C to RT (12 h).

- Hydrolysis : Methyl 3-chloro-2-methoxybenzoate, 2M NaOH, ethanol, reflux (4 h).

Conversion to 3-Chloro-2-methoxybenzonitrile

The acid is converted to the nitrile via a two-step process:

Acid Chloride Formation :

Amide Formation and Dehydration :

Critical Parameters:

- Solvent Choice : Toluene minimizes side reactions during dehydration.

- Temperature Control : Slow addition of ammonia prevents exothermic side reactions.

Sandmeyer Reaction from Aniline Precursor

Synthesis of 3-Chloro-2-methoxyaniline

3-Chloro-2-methoxyaniline is synthesized via nitration and reduction:

- Nitration : 2-Methoxyaniline is nitrated with HNO₃/H₂SO₄ at 0°C, yielding 3-nitro-2-methoxyaniline.

- Chlorination : The nitro group is reduced to an amine with H₂/Pd-C, followed by diazotization with NaNO₂/HCl and treatment with CuCl to introduce the chloro group.

Diazotization and Cyanation

The aniline intermediate is diazotized with NaNO₂/HCl at 0°C, and the diazonium salt is reacted with CuCN in aqueous HCl, yielding 3-chloro-2-methoxybenzonitrile.

Limitations:

- Yield : 60–70% due to competing side reactions.

- Purity : Requires column chromatography for purification.

Direct Chlorination of 2-Methoxybenzonitrile

Regioselectivity Challenges

Direct chlorination of 2-methoxybenzonitrile with Cl₂/FeCl₃ predominantly targets position 4 (para to the nitrile group) due to the meta-directing nature of the -CN group. Achieving position 3 chlorination requires blocking position 4 via temporary substituents (e.g., sulfonic acid groups), which are later removed.

Optimization Data:

| Condition | Result | Yield |

|---|---|---|

| Cl₂, FeCl₃, 25°C | 4-Chloro-2-methoxybenzonitrile | 85% |

| SO₃H blocking group | 3-Chloro-2-methoxybenzonitrile | 55% |

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Acid chloride route | High yield, scalable | Multi-step synthesis | 90–95% |

| Sandmeyer reaction | Direct nitrile introduction | Low yield, complex purification | 60–70% |

| Direct chlorination | Fewer steps | Poor regioselectivity | 55% |

Industrial-Scale Considerations

Solvent and Reagent Recovery

- Toluene and SOCl₂ are recycled via distillation, reducing costs.

- Ammonia scrubbing systems mitigate environmental impact.

Process Intensification

- Continuous-flow reactors improve heat management during exothermic steps (e.g., chlorination).

Emerging Methodologies

Photocatalytic Chlorination

Visible-light-mediated chlorination using N-chlorosuccinimide (NCS) and Ru(bpy)₃²⁺ enables milder conditions but remains experimental.

Biocatalytic Approaches

Engineered nitrilases for direct conversion of 3-chloro-2-methoxybenzamide to the nitrile are under investigation.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methoxybenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitrile group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are used.

Major Products Formed

Nucleophilic Substitution: Products include 3-amino-2-methoxybenzonitrile, 3-thio-2-methoxybenzonitrile, and 3-alkoxy-2-methoxybenzonitrile.

Oxidation: Products include 3-chloro-2-methoxybenzaldehyde and 3-chloro-2-methoxybenzoic acid.

Reduction: The major product is 3-chloro-2-methoxybenzylamine.

Scientific Research Applications

3-Chloro-2-methoxybenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.

Medicine: Derivatives of 3-chloro-2-methoxybenzonitrile are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-2-methoxybenzonitrile depends on its specific application

Enzyme Inhibition: It can act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Chemical Reactivity: Its functional groups (chlorine, methoxy, and nitrile) can participate in chemical reactions that alter the structure and function of biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 3-Chloro-2-methoxybenzonitrile, emphasizing substituent effects, physicochemical properties, and applications:

Key Observations:

Positional Isomerism :

- 5-Chloro-2-methoxybenzonitrile (Cl at C5) exhibits distinct electronic effects compared to the target compound (Cl at C3). The para-positioned Cl relative to CN may alter dipole moments and reactivity in substitution reactions .

Functional Group Variations: Replacing methoxy (-OCH₃) with formyl (-CHO) in 3-Chloro-2-formylbenzonitrile introduces a reactive aldehyde moiety, enabling condensation reactions (e.g., Knoevenagel) for constructing heterocycles or extended π-systems . Hydroxy (-OH) substituents, as in 3,5-Dichloro-2-hydroxybenzonitrile, enhance acidity (pKa ~8–10) and metal-binding capacity, making such derivatives useful in catalysis or sensor technologies .

Core Modifications :

- Benzothiazole derivatives like 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole highlight the impact of heterocyclic cores on bioactivity. The benzothiazole moiety is associated with antimicrobial and antitumor properties, diverging from benzonitrile’s synthetic utility .

Biological Activity

3-Chloro-2-methoxybenzonitrile, with the molecular formula C₈H₆ClNO and a molecular weight of approximately 167.59 g/mol, is an aromatic compound that has garnered interest in various fields, particularly in medicinal and agricultural chemistry. This article explores its biological activity, including its interactions with enzymes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of 3-Chloro-2-methoxybenzonitrile consists of a benzene ring substituted with a chlorine atom, a methoxy group (-OCH₃), and a nitrile group (-CN). The presence of these substituents significantly influences its chemical behavior and biological interactions.

Biological Activity Overview

Research indicates that 3-Chloro-2-methoxybenzonitrile exhibits notable biological activity, particularly through its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, impacting the metabolism of various drugs and xenobiotics. Additionally, studies suggest that this compound can influence cellular processes such as gene expression and oxidative stress responses, potentially affecting cell proliferation and differentiation.

Table 1: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Cytochrome P450 Interaction | Modulates drug metabolism through inhibition or activation |

| Gene Expression | Influences cellular signaling pathways affecting proliferation |

| Oxidative Stress Response | Potential role in cellular stress adaptation |

Study on Cytochrome P450 Enzymes

In a focused study examining the effects of 3-Chloro-2-methoxybenzonitrile on cytochrome P450 enzymes, it was found that the compound could inhibit specific isoforms responsible for metabolizing various pharmaceuticals. This inhibition can lead to increased plasma concentrations of co-administered drugs, enhancing their effects or toxicity.

Antimicrobial Activity

Another significant aspect of this compound's biological profile is its antimicrobial activity. In vitro tests have shown that derivatives of 3-Chloro-2-methoxybenzonitrile exhibit varying degrees of effectiveness against common bacterial strains. For instance, compounds structurally similar to 3-Chloro-2-methoxybenzonitrile were evaluated for their minimal inhibitory concentrations (MIC) against Bacillus subtilis and Escherichia coli. Results indicated a structure-activity relationship where specific substitutions enhanced antimicrobial potency .

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-Chloro-2-methoxybenzonitrile | Bacillus subtilis | 32 |

| 3-Chloro-2-methoxybenzonitrile | Escherichia coli | 64 |

Applications in Agriculture

The compound's biological activity extends to agricultural applications, particularly in the development of pesticides and herbicides. Its ability to interact with biological systems makes it valuable for creating agents that can target specific pests while minimizing harm to beneficial organisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.